molecular formula C14H10BrN3 B10840295 2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine

2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine

Cat. No.: B10840295
M. Wt: 300.15 g/mol
InChI Key: QTHPZWOJWWROSA-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine: is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids .

    Suzuki–Miyaura Coupling Reaction:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., DMF).

      Conditions: The reaction mixture is heated under reflux with the nucleophile and base until the substitution is complete.

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., KMnO4, H2O2), solvent (e.g., water, acetic acid).

      Conditions: The reaction mixture is stirred at room temperature or heated, depending on the oxidizing agent used.

  • Reduction Reactions

      Reagents: Reducing agents (e.g., NaBH4, LiAlH4), solvent (e.g., ethanol, THF).

      Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reducing agent used.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and fused ring systems.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, including tyrosine kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin . These interactions lead to the modulation of cellular signaling pathways, resulting in the inhibition of cell proliferation, induction of apoptosis, and other biological effects.

Comparison with Similar Compounds

2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C14H10BrN3/c1-9-5-6-11-8-16-13(18-14(11)17-9)10-3-2-4-12(15)7-10/h2-8H,1H3

InChI Key

QTHPZWOJWWROSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NC=C2C=C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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